SNX-7081

Catalog No.
S548775
CAS No.
908111-22-8
M.F
C24H31N3O3
M. Wt
409.52
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNX-7081

CAS Number

908111-22-8

Product Name

SNX-7081

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

Molecular Formula

C24H31N3O3

Molecular Weight

409.52

InChI

InChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30)

InChI Key

SIEDNUHWSIZMAF-JCNLHEQBSA-N

SMILES

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

Solubility

Soluble in DMSO, not in water

Synonyms

SNX7081; SNX 7081; SNX-7081.

Description

The exact mass of the compound 2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide is 409.23654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SNX-7081 is a synthetic small molecule that functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the stabilization and activation of numerous client proteins that are critical for cancer cell survival and proliferation. By inhibiting Hsp90, SNX-7081 disrupts the folding and function of these client proteins, leading to enhanced apoptosis in cancer cells. It has shown promise in preclinical studies for its ability to selectively target cancer cells while exhibiting lower cytotoxicity towards normal cells .

The primary mechanism of action for SNX-7081 involves its binding to the ATP-binding pocket of Hsp90, which prevents the protein from undergoing necessary conformational changes essential for its chaperone activity. This inhibition results in the degradation of various oncogenic client proteins, including kinases and transcription factors that are crucial for tumor growth and survival. Molecular docking studies have confirmed that SNX-7081 has a stronger binding affinity to Hsp90 compared to its analog SNX-2112, indicating its potential effectiveness as a therapeutic agent .

SNX-7081 has been shown to induce significant cytotoxic effects in a variety of human cancer cell lines, including K562, A375, MCF-7, HepG2, and A549. The compound exhibits an average half-maximal inhibitory concentration (IC50) of approximately 1 μM across these cell lines, demonstrating its potent anticancer properties . Furthermore, studies indicate that SNX-7081 can synergize with other chemotherapeutic agents, such as fludarabine nucleoside, enhancing their efficacy against resistant cancer types .

SNX-7081 is primarily investigated for its applications in oncology as a potential treatment for various cancers, particularly those resistant to conventional therapies. Its ability to inhibit Hsp90 makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing chemotherapeutic agents. Additionally, ongoing research explores its role in targeting specific signaling pathways involved in tumor progression and metastasis .

Interaction studies have demonstrated that SNX-7081 can significantly alter the expression levels of proteins involved in DNA repair and cell cycle regulation. For instance, it has been shown to dysregulate proteins associated with DNA replication and repair mechanisms, leading to increased sensitivity to DNA-damaging agents . Moreover, its combination with other agents has been explored to understand synergistic effects on cell death pathways .

Several compounds share structural or functional similarities with SNX-7081. Below is a comparison highlighting their unique features:

CompoundMechanism of ActionIC50 (μM)Unique Features
SNX-2112Hsp90 inhibitor~1Less potent than SNX-7081; used as a comparative agent
GeldanamycinHsp90 inhibitor~0.01Natural product with strong binding affinity; known for toxicity
17-AAGHsp90 inhibitor~0.5Analog of Geldanamycin; used in clinical trials
PU-H71Hsp90 inhibitor~0.05Designed to minimize toxicity while maintaining efficacy

SNX-7081 stands out due to its selective cytotoxicity towards cancer cells compared to normal cells, making it a promising candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

409.23654

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Che Y, Best OG, Zong L, Kaufman KL, Mactier S, Raftery MJ, Graves LM, Mulligan SP, Christopherson RI. The Hsp90 inhibitor SNX-7081, dysregulates proteins involved with DNA repair and replication and the cell cycle in human chronic lymphocytic leukemia (CLL) cells. J Proteome Res. 2013 Mar 4. [Epub ahead of print] PubMed PMID: 23458665.
2: Xiang YF, Qian CW, Xing GW, Hao J, Xia M, Wang YF. Anti-herpes simplex virus efficacies of 2-aminobenzamide derivatives as novel HSP90 inhibitors. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4703-6. doi: 10.1016/j.bmcl.2012.05.079. Epub 2012 May 26. PubMed PMID: 22704890.
3: Best OG, Che Y, Singh N, Forsyth C, Christopherson RI, Mulligan SP. The Hsp90 inhibitor SNX-7081 synergizes with and restores sensitivity to fludarabine in chronic lymphocytic leukemia cells with lesions in the TP53 pathway: a potential treatment strategy for fludarabine refractory disease. Leuk Lymphoma. 2012 Jul;53(7):1367-75. doi: 10.3109/10428194.2011.647310. Epub 2012 Jan 31. PubMed PMID: 22149137.
4: Best OG, Singh N, Forsyth C, Mulligan SP. The novel Hsp-90 inhibitor SNX7081 is significantly more potent than 17-AAG against primary CLL cells and a range of haematological cell lines, irrespective of lesions in the TP53 pathway. Br J Haematol. 2010 Oct;151(2):185-8. doi: 10.1111/j.1365-2141.2010.08348.x. PubMed PMID: 20738310.
5: Rice JW, Veal JM, Fadden RP, Barabasz AF, Partridge JM, Barta TE, Dubois LG, Huang KH, Mabbett SR, Silinski MA, Steed PM, Hall SE. Small molecule inhibitors of Hsp90 potently affect inflammatory disease pathways and exhibit activity in models of rheumatoid arthritis. Arthritis Rheum. 2008 Dec;58(12):3765-75. doi: 10.1002/art.24047. PubMed PMID: 19035474.

Explore Compound Types